molecular formula C16H12F2N2OS B2544362 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 865544-83-8

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2544362
CAS No.: 865544-83-8
M. Wt: 318.34
InChI Key: AVJLPDKBFSLRPP-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Ylidene Group: The ylidene group can be introduced by reacting the benzothiazole derivative with an appropriate alkylating agent.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2(3H)-benzothiazolone
  • 6-Bromobenzo[d]thiazol-2(3H)-one
  • 6-Fluoro-2-hydroxybenzothiazole

Uniqueness

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is unique due to the presence of both fluorine atoms and the ylidene group, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJLPDKBFSLRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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